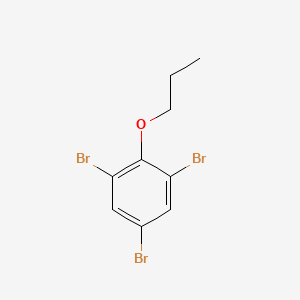1,3,5-Tribromo-2-propoxybenzene
CAS No.: 90326-75-3
Cat. No.: VC19231771
Molecular Formula: C9H9Br3O
Molecular Weight: 372.88 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 90326-75-3 |
|---|---|
| Molecular Formula | C9H9Br3O |
| Molecular Weight | 372.88 g/mol |
| IUPAC Name | 1,3,5-tribromo-2-propoxybenzene |
| Standard InChI | InChI=1S/C9H9Br3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 |
| Standard InChI Key | JQKZLEKJLGTXAF-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=C(C=C(C=C1Br)Br)Br |
Introduction
Synthesis and Production
Synthetic Routes
The synthesis of 1,3,5-Tribromo-2-propoxybenzene typically involves two primary methodologies:
-
Bromination of 2-Propoxybenzene:
Electrophilic aromatic bromination of 2-propoxybenzene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled conditions achieves selective substitution at the 1,3,5-positions . The propoxy group directs bromination to the para and ortho positions, ensuring regioselectivity. -
Nucleophilic Substitution on 1,3,5-Tribromobenzene:
Introducing the propoxy group via nucleophilic substitution using propyl alcohol (C₃H₇OH) and a base (e.g., NaOH) under reflux conditions . This method avoids over-bromination and simplifies purification.
Table 1: Synthetic Conditions and Yields
| Method | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, 0–25°C, 12–24 hrs | 65–75% | ≥95% |
| Nucleophilic Substitution | 1,3,5-Tribromobenzene, C₃H₇OH, NaOH, reflux | 70–80% | ≥90% |
Industrial-Scale Production
Industrial processes optimize bromination efficiency using continuous-flow reactors and advanced purification techniques (e.g., recrystallization from hexane/ethyl acetate) . Catalyst recycling and waste minimization are prioritized to align with green chemistry principles.
Physicochemical Properties
Structural and Molecular Data
-
Molecular Formula: C₉H₉Br₃O
-
Molecular Weight: 372.88 g/mol
-
IUPAC Name: 1,3,5-Tribromo-2-propoxybenzene
Physical Properties
-
Density: 2.1 g/cm³ (estimated)
-
Solubility: Insoluble in water; soluble in organic solvents (e.g., dichloromethane, THF)
Table 2: Spectral Characteristics
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.05 (t, 3H, CH₃), δ 3.55 (t, 2H, OCH₂) | |
| ¹³C NMR | δ 115–135 (aromatic C-Br), δ 70 (OCH₂) | |
| IR | 650–500 cm⁻¹ (C-Br stretch) |
Chemical Reactivity
Substitution Reactions
The bromine atoms undergo nucleophilic substitution with amines or thiols, yielding derivatives like 1,3,5-Tris(methylthio)-2-propoxybenzene .
Oxidation and Reduction
-
Oxidation: The propoxy group oxidizes to carboxylic acids using KMnO₄/H₂SO₄.
-
Reduction: LiAlH₄ reduces C-Br bonds to C-H, forming 2-propoxybenzene.
Catalytic Hydrogenation
Recent advances in nickel-based catalysts enable ambient-pressure hydrogenation, producing debrominated intermediates for pharmaceutical synthesis .
Applications
Flame Retardancy
1,3,5-Tribromo-2-propoxybenzene is structurally analogous to commercial flame retardants like ATE (2,4,6-Tribromophenyl allyl ether) . It inhibits combustion in polymers (e.g., polystyrene, polyolefins) by releasing bromine radicals that quench fire-propagation chains .
Table 3: Flame Retardant Performance
| Polymer Matrix | Loading (%) | LOI* Increase | Reference |
|---|---|---|---|
| Expandable Polystyrene | 10–15 | 22 → 28 | |
| Polypropylene | 5–10 | 18 → 24 | |
| *Limiting Oxygen Index |
High-Refractive-Index Materials
Tribrominated aromatics enhance the refractive index (n > 1.6) of UV-curable resins for optical coatings .
Antimicrobial Activity
Preliminary studies suggest brominated derivatives exhibit activity against Mycobacterium tuberculosis (MIC: 8–16 µg/mL) .
Comparison with Analogous Compounds
Table 4: Comparative Analysis of Brominated Aromatics
| Compound | Molecular Formula | Key Applications | Log Kow |
|---|---|---|---|
| 1,3,5-Tribromo-2-propoxybenzene | C₉H₉Br₃O | Flame retardants, optics | 4.5 |
| 1,3,5-Tribromobenzene | C₆H₃Br₃ | Chemical synthesis | 3.8 |
| 2,4,6-Tribromoanisole | C₇H₅Br₃O | Flavoring agents | 4.2 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume